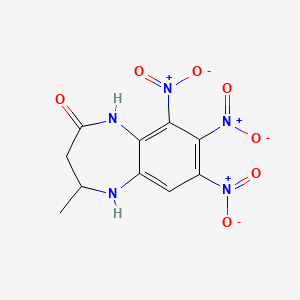
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with multiple nitro groups and a methyl substitution. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. the specific properties and applications of this compound extend beyond traditional uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazepine core through a cyclization reaction. Subsequent nitration steps introduce the nitro groups at specific positions on the benzodiazepine ring. The methyl group is introduced via alkylation reactions. Common reagents used in these steps include nitric acid for nitration and methyl iodide for alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be employed to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different pharmacological properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazepines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as explosives or dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The nitro groups may also contribute to the compound’s reactivity and interactions with other molecular pathways.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Nitrazepam: Another benzodiazepine with similar nitro substitutions.
Clonazepam: A benzodiazepine used for its anticonvulsant properties.
Uniqueness: 4-Methyl-7,8,9-trinitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its multiple nitro groups and methyl substitution, which may confer distinct chemical and pharmacological properties compared to other benzodiazepines. These structural differences can lead to variations in potency, duration of action, and specific therapeutic applications.
Properties
CAS No. |
835618-49-0 |
|---|---|
Molecular Formula |
C10H9N5O7 |
Molecular Weight |
311.21 g/mol |
IUPAC Name |
2-methyl-6,7,8-trinitro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C10H9N5O7/c1-4-2-7(16)12-8-5(11-4)3-6(13(17)18)9(14(19)20)10(8)15(21)22/h3-4,11H,2H2,1H3,(H,12,16) |
InChI Key |
GEDRINGIGBPDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=C(C(=C(C=C2N1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


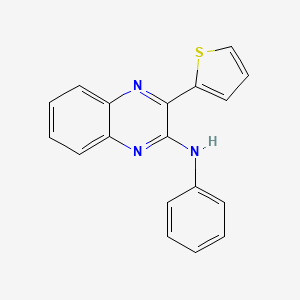
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)

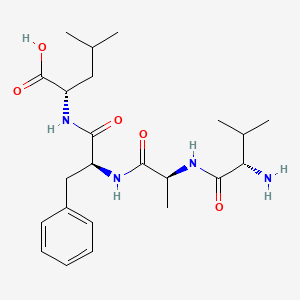
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
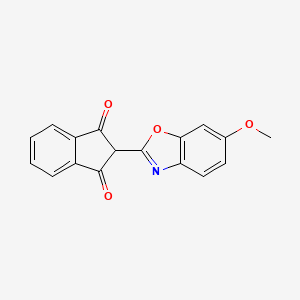
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
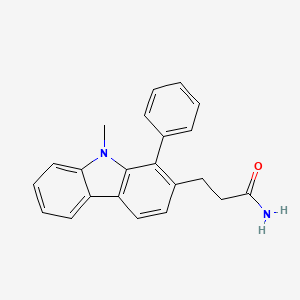

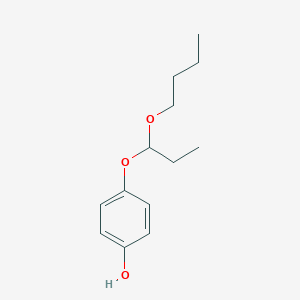
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
